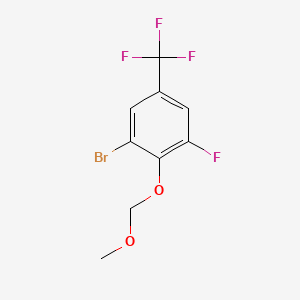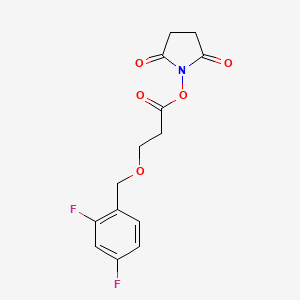
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate is a chemical compound with the molecular formula C14H13F2NO5 and a molecular weight of 313.25 g/mol. This compound is primarily used as a linker in antibody-drug conjugation (ADC) processes. It is known for its role in facilitating the attachment of drugs to antibodies, which can then target specific cells, such as cancer cells, for therapeutic purposes.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate involves several steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((2,4-difluorobenzyl)oxy)propanoic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the 2,4-difluorobenzyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2,5-dioxopyrrolidin-1-yl and 3-((2,4-difluorobenzyl)oxy)propanoic acid.
Oxidation and Reduction:
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a linker in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound is employed in the development of antibody-drug conjugates (ADCs), which are used to target and destroy specific cells, such as cancer cells.
Medicine: In the pharmaceutical industry, this compound is crucial for creating targeted therapies that minimize side effects by delivering drugs directly to diseased cells.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate involves its role as a linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, which can then bind to specific antigens on the surface of target cells. Once the ADC binds to the target cell, it is internalized, and the cytotoxic drug is released, leading to cell death. This targeted approach allows for the selective destruction of diseased cells while sparing healthy cells.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-((2,4-difluorobenzyl)oxy)propanoate is unique due to its specific structure and function as a linker in ADCs. Similar compounds include:
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Another linker used in chemical synthesis.
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate: Used in the synthesis of various chemical intermediates.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with potential anticonvulsant properties.
These compounds share similar structural features but differ in their specific applications and functional groups.
Properties
CAS No. |
1134280-65-1 |
|---|---|
Molecular Formula |
C14H13F2NO5 |
Molecular Weight |
313.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,4-difluorophenyl)methoxy]propanoate |
InChI |
InChI=1S/C14H13F2NO5/c15-10-2-1-9(11(16)7-10)8-21-6-5-14(20)22-17-12(18)3-4-13(17)19/h1-2,7H,3-6,8H2 |
InChI Key |
GVIIHBCHKKZQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)

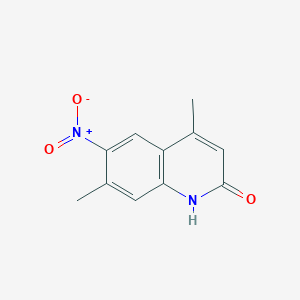
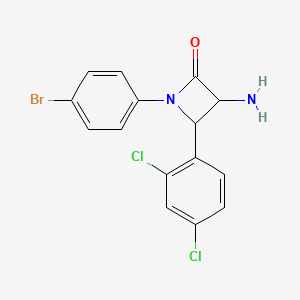
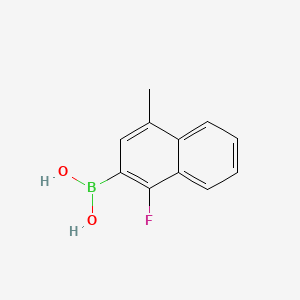
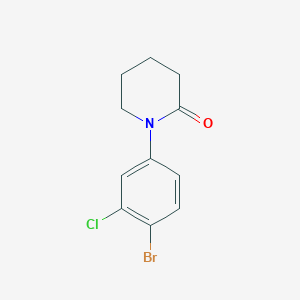

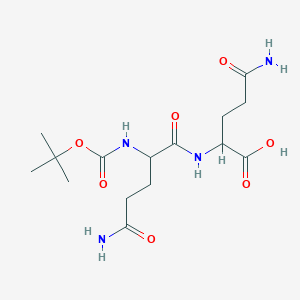
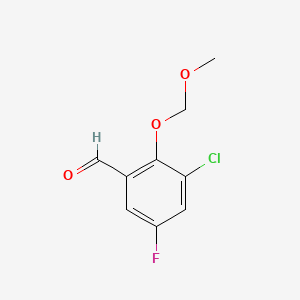
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)

